4-(2,4-dichlorophenyl)-5-methyl-1H-pyrazol-3-amine
Overview
Description
Scientific Research Applications
Synthesis of Heterocyclic Compounds
The reactivity of related pyrazoline derivatives, such as 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-one (DCNP), makes it valuable for synthesizing a wide array of heterocyclic compounds. These include pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, spiropyrans, and others, highlighting the molecule's utility in creating versatile synthetic pathways for novel heterocycles and dyes under mild conditions (Gomaa & Ali, 2020).
Environmental Impact Studies
Studies on chlorophenols, closely related to the dichlorophenyl group, have evaluated their environmental impact, particularly their moderate to high toxicity to aquatic life and potential for bioaccumulation. These investigations underscore the significance of understanding the environmental behaviors of such compounds (Krijgsheld & Gen, 1986).
Catalytic Applications
Hybrid catalysts play a crucial role in synthesizing pyrano[2,3-d]pyrimidine scaffolds, a structure related to pyrazoline derivatives. These catalysts, including organocatalysts and nanocatalysts, facilitate the development of lead molecules, indicating the potential of 4-(2,4-dichlorophenyl)-5-methyl-1H-pyrazol-3-amine derivatives in medicinal chemistry and pharmaceutical industries (Parmar, Vala, & Patel, 2023).
Biodegradation and Environmental Remediation
Research on herbicides based on 2,4-dichlorophenoxyacetic acid (2,4-D), closely related to the dichlorophenyl group, highlights the role of microorganisms in degrading such compounds, thereby mitigating environmental pollution. This emphasizes the environmental and health safeguarding potential of biodegradation processes (Magnoli et al., 2020).
Anticancer Agent Development
The study of pyrazoline derivatives in pharmaceutical chemistry reveals their significant biological activity, including anticancer properties. This underscores the molecule's importance in drug development, offering a promising avenue for new anticancer therapies (Ray et al., 2022).
Mechanism of Action
Target of Action
The primary targets of the compound “4-(2,4-dichlorophenyl)-5-methyl-1H-pyrazol-3-amine” are currently unknown. This compound is structurally similar to other dichlorophenyl compounds, which have been found to interact with various enzymes and receptors in the body . .
Mode of Action
Based on its structural similarity to other dichlorophenyl compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can lead to changes in the conformation and activity of the target proteins, potentially altering their function.
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Other dichlorophenyl compounds have been found to affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression . The compound may similarly affect these or other pathways, leading to downstream effects on cellular function.
Pharmacokinetics
Other dichlorophenyl compounds are generally well absorbed and distributed throughout the body, metabolized by liver enzymes, and excreted in the urine . The bioavailability of this compound would be influenced by these ADME properties.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Other dichlorophenyl compounds have been found to have various effects, including altering enzyme activity, disrupting cell signaling pathways, and affecting gene expression . This compound may have similar effects, depending on its specific targets and mode of action.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, factors such as pH, temperature, and the presence of other substances can affect the compound’s solubility, stability, and interactions with its targets . Additionally, the compound’s action may be influenced by biological factors such as the physiological state of the cells and the presence of other molecules in the cellular environment.
properties
IUPAC Name |
4-(2,4-dichlorophenyl)-5-methyl-1H-pyrazol-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2N3/c1-5-9(10(13)15-14-5)7-3-2-6(11)4-8(7)12/h2-4H,1H3,(H3,13,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTGZEYUCWOOCLP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)N)C2=C(C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301227614 | |
Record name | 4-(2,4-Dichlorophenyl)-5-methyl-1H-pyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301227614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
214416-40-7 | |
Record name | 4-(2,4-Dichlorophenyl)-5-methyl-1H-pyrazol-3-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=214416-40-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2,4-Dichlorophenyl)-5-methyl-1H-pyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301227614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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